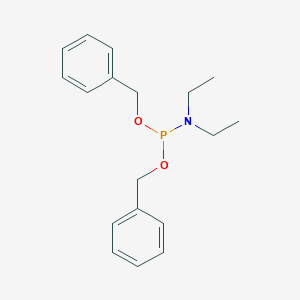

Dibenzyl diethylphosphoramidite

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUJOVLAXLSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407973 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67746-43-4 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Dibenzyl Diethylphosphoramidite

Classical Preparative Routes

The most conventional and widely practiced methods for synthesizing Dibenzyl diethylphosphoramidite rely on the reaction of an alcohol with a phosphorus halide precursor. These routes are characterized by their straightforward reaction pathways and use of common laboratory reagents.

The cornerstone of classical this compound synthesis is the reaction between Benzyl (B1604629) Alcohol and a suitable phosphoramidous dichloride, typically Diethylaminophosphorous Dichloride. In this nucleophilic substitution reaction, the hydroxyl groups of two benzyl alcohol molecules displace the two chloride atoms on the phosphorus center.

A typical procedure involves dissolving the Diethylaminophosphorous Dichloride precursor in an anhydrous aprotic solvent, followed by the addition of the amine base. The mixture is cooled, often in an ice bath, before the dropwise addition of Benzyl Alcohol. nih.gov Maintaining a low temperature is critical for controlling the reaction rate and minimizing the formation of impurities. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.

The efficiency and yield of the classical synthesis are highly dependent on the careful optimization of several key parameters, including the choice of solvent, reaction temperature, and stoichiometry of the reagents.

Solvent Systems: The selection of an appropriate solvent is critical. The solvent must be aprotic and anhydrous to prevent reaction with the highly moisture-sensitive phosphorus dichloride precursor. Commonly used solvents include ethers like Tetrahydrofuran (THF) and Diethyl ether, or other aprotic solvents such as acetonitrile (B52724) and dichloromethane. nih.govatdbio.com The ideal solvent will effectively dissolve the reactants while allowing for the easy removal of the amine hydrochloride byproduct by filtration.

Reaction Temperature: Temperature control is paramount. The initial reaction is highly exothermic, and maintaining a low temperature (typically around 0 °C) during the addition of benzyl alcohol is necessary to prevent side reactions, such as the formation of undesired pyrophosphates or other impurities. nih.gov

Base and Stoichiometry: A stoichiometric excess of the tertiary amine base is often used to ensure complete neutralization of the generated HCl. The choice of base and its quantity can influence reaction rates and the physical properties of the resulting hydrochloride salt precipitate, affecting the ease of purification.

The interplay of these conditions is crucial for maximizing the yield and purity of the final product. Below is a table summarizing the key parameters and their typical settings for this synthesis.

Table 1: Key Parameters for Classical this compound Synthesis

| Parameter | Typical Condition/Reagent | Purpose/Rationale |

|---|---|---|

| Phosphorus Source | Diethylaminophosphorous Dichloride | Provides the P(III) center and diethylamino group. |

| Alcohol | Benzyl Alcohol | Acts as the nucleophile to form the dibenzyl phosphite (B83602) ester. |

| Base | Triethylamine or N,N-Diisopropylethylamine | Neutralizes HCl byproduct, preventing side reactions. |

| Solvent | Anhydrous THF, Diethyl Ether, Acetonitrile | Provides a non-reactive medium for the synthesis. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes impurity formation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive reagents. |

Advanced Synthesis Approaches

In response to the demand for more efficient, safer, and scalable production methods, advanced synthetic strategies are being explored. These include the development of catalytic systems and the adaptation of the synthesis to continuous flow platforms.

While the classical synthesis route is effective, it relies on stoichiometric amounts of an amine base, generating significant salt waste. Research into catalytic methods aims to improve the atom economy and simplify purification. One potential avenue is the use of Lewis acid catalysis. wikipedia.org A Lewis acid could activate the phosphoramidous dichloride precursor, making it more susceptible to nucleophilic attack by benzyl alcohol, potentially reducing the need for a strong stoichiometric base. While specific examples for this compound are not widely reported, Lewis acids are known to form stable complexes with P(III) compounds and activate them towards various transformations. nih.gov

Another area of investigation is phase-transfer catalysis (PTC). researchgate.netyoutube.com This technique is effective for reactions involving reactants in different phases. youtube.com For phosphoramidite (B1245037) synthesis, a phase-transfer catalyst could facilitate the reaction between an aqueous phase reactant and an organic phase reactant, although this is less common for this specific moisture-sensitive synthesis. More relevantly, catalytic activators such as tetrazole and its derivatives are fundamental in the use of phosphoramidites for oligonucleotide synthesis, where they act as proton donors and nucleophilic catalysts to facilitate the coupling reaction. atdbio.comtwistbioscience.com Applying a similar catalytic principle to the formation of the phosphoramidite itself remains an area for development.

Continuous flow chemistry offers a powerful alternative to traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. This technology has been successfully applied to the on-demand synthesis of other phosphoramidites, particularly the sensitive nucleoside phosphoramidites used in DNA synthesis. twistbioscience.com

Adapting the synthesis of this compound to a flow system would involve pumping streams of the reactants—Diethylaminophosphorous Dichloride, Benzyl Alcohol, and a base—through a temperature-controlled reactor coil. The small volume of the reactor allows for superior heat transfer, effectively managing the exothermic nature of the reaction without the need for large cooling baths. The rapid mixing and precise control over residence time can lead to higher yields and purities in significantly shorter reaction times, often within minutes. twistbioscience.com

A potential flow setup could immobilize the base or a catalyst on a solid support packed into a column reactor. A solution of the phosphoramidous dichloride and benzyl alcohol would then be passed through this column. This approach would simplify purification immensely, as the byproduct (e.g., amine salt) or the catalyst would be retained in the column, providing a clean product stream at the outlet. This "on-demand" synthesis capability reduces the need for storage of the often-unstable phosphoramidite product. twistbioscience.com The enhanced safety, by minimizing the amount of reactive material present at any given time, makes flow chemistry a highly attractive modern approach for the production of this compound.

Vii. Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Phosphoramidite (B1245037) Chemistry

A primary objective in the evolution of phosphoramidite chemistry is the creation of new and improved catalytic systems. While conventional activators such as 1H-tetrazole and its derivatives have proven effective, the scientific community is striving for catalysts that offer enhanced efficiency, greater stability, and superior selectivity. Key areas of investigation include:

Lewis Acid Catalysis: The exploration of mild Lewis acids as catalysts is a promising area, potentially offering alternative activation pathways that could minimize side reactions and enhance reaction kinetics. Metal-based catalysts, particularly those incorporating copper, zinc, and scandium, are under investigation for their ability to facilitate the phosphitylation reaction with a high degree of stereoselectivity.

Organocatalysis: The application of small organic molecules as catalysts presents a compelling, metal-free alternative. The development of chiral organocatalysts could provide a means to precisely control the stereochemistry at the phosphorus center, a critical factor in the synthesis of stereopure oligonucleotides and other chiral phosphorus-containing compounds.

Enzymatic Catalysis: Biocatalysis holds the potential for unmatched selectivity and efficiency under mild reaction conditions. The discovery or engineering of enzymes capable of catalyzing the formation of phosphite (B83602) triester intermediates could revolutionize the synthesis of complex biomolecules.

These innovative catalytic strategies are aimed at surmounting the limitations associated with current methodologies, such as the moisture sensitivity of activators and the propensity for undesirable side reactions.

Expanding the Substrate Scope and Enhancing Functional Group Compatibility

A significant thrust of current research is dedicated to broadening the range of molecules that can be functionalized using dibenzyl diethylphosphoramidite and analogous reagents. This involves enhancing the compatibility of the phosphitylation reaction with a more diverse array of functional groups.

Presently, the protection of sensitive functional groups is often a prerequisite to avert unwanted side reactions. Future research will concentrate on devising phosphoramidite reagents and reaction conditions that exhibit greater tolerance towards functionalities like aldehydes, ketones, and thiols. Such advancements would streamline synthetic pathways by diminishing the number of required protection and deprotection steps.

Moreover, concerted efforts are underway to apply phosphoramidite chemistry to a wider spectrum of substrates beyond conventional nucleosides, encompassing:

Peptides and Proteins: The site-specific phosphitylation of amino acid side chains within peptides and proteins could facilitate the synthesis of novel phosphopeptides and phosphoproteins, which are invaluable for dissecting cellular signaling cascades.

Carbohydrates: The development of methodologies for the selective phosphitylation of hydroxyl groups in carbohydrates is pivotal for the synthesis of intricate glycans and glycoconjugates that play crucial biological roles.

Small Molecule Drugs: The introduction of phosphate (B84403) or phosphonate (B1237965) moieties into small molecule therapeutic agents can enhance their solubility, bioavailability, and pharmacokinetic profiles.

Integration with Automated Synthesis Platforms for High-Throughput Applications

The escalating demand for synthetic oligonucleotides and other molecules derived from phosphoramidite chemistry in research, diagnostics, and therapeutics necessitates the integration of these chemical processes with automated synthesis platforms.

While automated DNA/RNA synthesizers are already well-established, future technological advancements will likely focus on:

Miniaturization and Parallelization: The development of microfluidic and microarray-based synthesis platforms will enable the parallel synthesis of thousands or even millions of distinct compounds in a high-throughput fashion.

Real-Time Monitoring and Optimization: The incorporation of in-line analytical techniques, such as spectroscopy and mass spectrometry, will permit real-time monitoring of reaction progress and facilitate the automated optimization of synthesis parameters.

Expanded Reagent Compatibility: Automated platforms will need to accommodate a broader range of phosphoramidite building blocks and reagents to enable the synthesis of more diverse and complex molecular architectures.

These technological strides will significantly accelerate the discovery and development of new pharmaceuticals, diagnostic tools, and functional materials.

Exploration of New Applications in Medicinal Chemistry and Chemical Biology

This compound and its derivatives are poised to assume an increasingly significant role in the fields of medicinal chemistry and chemical biology. The capacity to introduce phosphorus-containing groups into biomolecules unlocks a vast array of possibilities for therapeutic and diagnostic applications.

Future research in this domain is anticipated to concentrate on:

Antisense Oligonucleotides and siRNA: The development of next-generation oligonucleotide therapeutics with enhanced stability, improved delivery mechanisms, and greater efficacy will continue to be a major impetus for advancements in phosphoramidite chemistry.

Drug Delivery Systems: The synthesis of phosphonate-containing lipids and polymers for the formulation of liposomes and nanoparticles for targeted drug delivery represents a promising area of investigation.

Enzyme Inhibitors: The design and synthesis of phosphorus-containing transition-state analogs as potent and selective inhibitors of enzymes implicated in disease pathogenesis hold substantial therapeutic potential.

Bioconjugation: The utilization of phosphoramidite chemistry to link disparate biomolecules, such as proteins, antibodies, and nucleic acids, will enable the creation of novel bioconjugates for a variety of applications, including targeted therapies and diagnostics.

Investigation of Emerging Applications in Advanced Materials Science

The distinct properties of phosphorus-containing compounds render them highly attractive for applications in the field of advanced materials science. The versatility of phosphoramidite chemistry permits the precise incorporation of phosphorus moieties into a variety of materials, thereby imparting them with novel and advantageous properties.

Emerging applications in this sector include:

Flame Retardants: Phosphorus-containing polymers are renowned for their exceptional flame-retardant characteristics. Phosphoramidite chemistry can be employed to synthesize novel flame-retardant monomers and polymers with superior performance and more favorable environmental profiles.

Organic Electronics: The incorporation of phosphine (B1218219) oxide groups into organic semiconductors can modulate their electronic properties and enhance their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The use of phosphonate-based linkers in the synthesis of MOFs can give rise to materials with unique porous architectures and catalytic properties.

Self-Assembling Materials: The design of phosphorus-containing amphiphiles capable of self-assembling into well-defined nanostructures, such as micelles and vesicles, is a promising avenue for the development of new drug delivery systems and nanomaterials.

The continued exploration of these and other nascent applications will undoubtedly catalyze new discoveries and innovations in the dynamic field of advanced materials science.

Q & A

Q. Challenges :

- Moisture sensitivity : The compound hydrolyzes readily, necessitating strict anhydrous handling .

- Yield limitations : Competing side reactions (e.g., over-alkylation) reduce yields to ~60–70% even under optimized conditions .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 323.1) .

- Infrared (IR) spectroscopy : Peaks at 1250–1280 cm⁻¹ (P=N stretch) and 950–980 cm⁻¹ (P-O-C) confirm functional groups .

Basic: What are the primary research applications of this compound in organic synthesis?

- Phosphitylation agent : Used to phosphorylate nucleosides or alcohols in oligonucleotide synthesis. For example, reacts with primary alcohols to form phosphite intermediates, which oxidize to phosphates .

- Staudinger reactions : Forms cyclic phosphoramidates with γ- or δ-azido alcohols, enabling synthesis of 6- or 7-membered heterocycles relevant to medicinal chemistry .

- Precursor for bioactive molecules : Intermediate in synthesizing phenylphosphoramidic acids, which are probes for enzyme inhibition studies .

Advanced: How can reaction conditions be optimized to enhance cyclization efficiency in Staudinger reactions involving this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and improve reaction rates .

- Temperature control : Reactions at 50–60°C balance cyclization kinetics with thermal decomposition risks.

- Catalytic additives : Triethylamine (5 mol%) accelerates intramolecular nucleophilic attack by deprotonating intermediates .

- Substrate design : γ-Azido alcohols with electron-withdrawing groups (e.g., nitro) enhance cyclization yields by increasing electrophilicity at the reaction center .

Advanced: How should researchers address contradictions in thermal stability data for this compound?

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across studies. For example, if conflicting Td values (e.g., 150°C vs. 170°C) arise, verify heating rates (standardize at 10°C/min) and sample purity .

- Isothermal TGA : Conduct thermogravimetric analysis under nitrogen to isolate moisture-independent degradation pathways .

- Cross-validate with kinetic studies : Apply the Kissinger method to calculate activation energies (Ea) and identify dominant degradation mechanisms (e.g., hydrolysis vs. oxidation) .

Advanced: What strategies mitigate hazards when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as related phosphoramidates cause severe dermatitis .

- Ventilation : Use fume hoods for all reactions to avoid inhalation of volatile byproducts (e.g., chlorinated solvents) .

- Waste disposal : Quench residual compound with aqueous sodium bicarbonate before segregating as halogenated waste .

Advanced: What mechanistic insights explain the regioselectivity of this compound in phosphorylation reactions?

- Steric effects : The bulky dibenzyl group directs phosphorylation to less hindered primary alcohols over secondary alcohols.

- Electronic effects : Electron-rich alcohols (e.g., phenols) react faster due to nucleophilic activation, as shown in kinetic studies using Hammett plots .

- Intermediate trapping : Isolation of phosphoramidite-alcohol adducts via in situ ³¹P NMR confirms a stepwise mechanism (initial P-N bond cleavage followed by P-O bond formation) .

Advanced: How can computational methods guide the design of this compound derivatives for novel applications?

- DFT calculations : Model transition states to predict reactivity trends. For example, calculate activation barriers for phosphorylation of sterically hindered substrates .

- Molecular docking : Screen derivatives for binding affinity with target enzymes (e.g., phosphatases) to prioritize synthetic targets .

- Solvent modeling : Use COSMO-RS to optimize solvent systems for improved solubility and reaction efficiency .

Emerging Applications: What innovative roles does this compound play in materials science or biotechnology?

- Surface functionalization : Anchor phosphoramidite derivatives to silica nanoparticles for catalytic applications (e.g., asymmetric synthesis) .

- Bioconjugation : React with thiol-modified biomolecules (e.g., peptides) to create stable phosphoramidate linkages for drug delivery systems .

- Polymer chemistry : Initiate ring-opening polymerization of cyclic esters to synthesize biodegradable polyphosphoesters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.